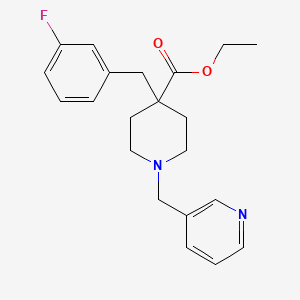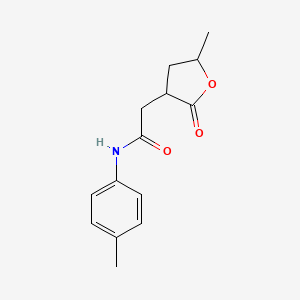![molecular formula C19H24N2O5S B3928305 N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B3928305.png)
N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as DMPEA-Glycinate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylethylamines and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of DMPEA-Glycinate is not fully understood. However, it is believed to act on various neurotransmitter systems such as dopamine, serotonin, and norepinephrine. It has been shown to increase the release of these neurotransmitters, leading to improved cognitive function, memory, and mood. DMPEA-Glycinate also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
DMPEA-Glycinate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to improved cognitive function, memory, and mood. DMPEA-Glycinate also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective properties and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMPEA-Glycinate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using DMPEA-Glycinate in lab experiments. The compound is not widely available, and its use is restricted due to legal and ethical concerns. In addition, the exact mechanism of action is not fully understood, and more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on DMPEA-Glycinate. One area of research is the potential use of DMPEA-Glycinate in the treatment of neurological and psychiatric disorders such as Alzheimer's disease and depression. Another area of research is the potential use of DMPEA-Glycinate in the treatment of cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of DMPEA-Glycinate.
Wissenschaftliche Forschungsanwendungen
DMPEA-Glycinate has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been found to have a positive effect on cognitive function, memory, and mood. In addition, it has been shown to have anti-inflammatory and neuroprotective properties. DMPEA-Glycinate has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-17-10-9-15(13-18(17)26-2)11-12-20-19(22)14-21(27(3,23)24)16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCWITHGUXITND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3928227.png)
![10-acetyl-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928233.png)
![2-(4-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3928238.png)
![4-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3928244.png)
![8-[(hydroxyimino)(phenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3928251.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3928252.png)

![4-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928262.png)
![1-phenyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3928270.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B3928281.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B3928282.png)

![1-[5-(4-bromophenyl)-2-furoyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3928320.png)